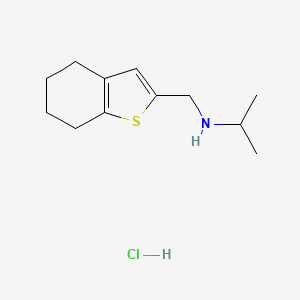

(Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine hydrochloride

Description

The compound (Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine hydrochloride (hereafter referred to as the target compound) is a hydrochloride salt featuring a partially hydrogenated benzothiophene core fused to a cyclohexene ring. The structure includes a propan-2-yl (isopropyl) group attached via a methylene linker to an amine, which is protonated as a hydrochloride salt. This heterocyclic amine derivative is cataloged by suppliers such as CymitQuimica (Ref: 10-F665599) and Korea Science ().

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NS.ClH/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11;/h7,9,13H,3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUSFNAEEDWMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC2=C(S1)CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine hydrochloride, with CAS number 1208847-07-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₉NS

- Molecular Weight : 245.81 g/mol

- CAS Number : 1208847-07-7

Pharmacological Activity

Research indicates that this compound may exhibit significant pharmacological effects primarily through its interaction with dopamine receptors.

Dopamine Receptor Agonism

Studies have shown that related compounds can selectively activate the D3 dopamine receptor (D3R). For instance, the compound ML417 has been identified as a highly selective D3R agonist, promoting β-arrestin translocation and G protein activation without affecting other dopamine receptors . This selectivity is crucial for minimizing side effects often associated with broader receptor activation.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal insights into how structural modifications impact biological activity. For example:

| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |

This table illustrates how slight variations in chemical structure can lead to significant differences in receptor selectivity and potency .

Neuroprotective Effects

Animal model studies have demonstrated that D3R-preferring agonists are potent neuroprotective agents against neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA. The neuroprotective effects are mediated directly through D3R activation . This suggests that compounds like (Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine hydrochloride could be explored further for their potential in treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Dopaminergic Neuroprotection : In models of Parkinson's disease, compounds that selectively activate D3R have shown reduced dopaminergic neuron loss and improved motor function.

- Psychiatric Disorders : The unique selectivity of D3R agonists is being investigated for their potential to treat conditions such as schizophrenia and addiction without the impulse control side effects associated with non-selective dopamine agonists .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound belongs to a broader class of heterocyclic amines with modified aromatic/heteroaromatic cores and alkylamine substituents. Below is a systematic comparison with structurally related analogs identified in the literature and commercial databases.

Key Structural Analogs

Benzimidazole Derivative

Compound : 2-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride

- Core Structure : Benzoimidazole (two nitrogen atoms in the heterocycle) instead of benzothiophene (sulfur atom).

- Substituents : A 2-methylpropyl group (branched alkyl chain) vs. the isopropyl group in the target compound.

- Salt Form : Dihydrochloride (two Cl⁻ ions) vs. hydrochloride (one Cl⁻ ion).

- Molecular Formula : C₁₁H₂₁Cl₂N₃ (Molar Mass: 266.22 g/mol) .

Benzodioxole Derivative

Compound : (2H-1,3-Benzodioxol-5-ylmethyl)(butan-2-yl)amine hydrochloride

- Core Structure : Benzodioxole (oxygen-rich heterocycle) instead of sulfur-containing benzothiophene.

- Substituents : Butan-2-yl (sec-butyl) vs. isopropyl.

- Salt Form : Hydrochloride.

- CAS : 1049678-13-8 .

Triazole-Benzothiophene Hybrid

Compound : 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole

Comparative Data Table

Research Implications and Functional Differences

Heterocycle Influence

- Benzothiophene vs. In contrast, benzoimidazole’s nitrogen atoms enable hydrogen bonding and protonation at physiological pH, which may improve solubility .

Substituent Effects

- Isopropyl (Target) vs. sec-Butyl (Benzodioxole Derivative) : The bulkier sec-butyl group may hinder membrane permeability but improve target specificity.

- Salt Forms: Dihydrochloride salts (e.g., Benzimidazole analog) likely exhibit higher aqueous solubility than monohydrochlorides, impacting pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.